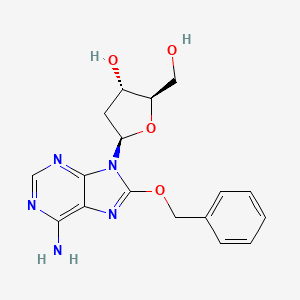

8-Benzyloxy-2'-deoxyadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Benzyloxy-2’-deoxyadenosine is a reagent used in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine which are incorporated into oligomeric DNA . It is an exceptionally powerful antiviral agent, finding its application in combating formidable viral adversaries like HIV and hepatitis B .

Synthesis Analysis

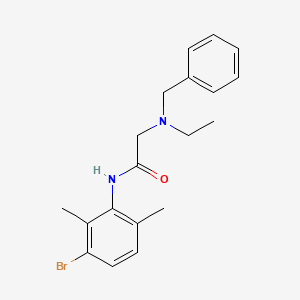

The synthesis of 8-Benzyloxy-2’-deoxyadenosine involves the conversion of 8-bromo-2’-deoxyadenosine (8-Br-dA) into an 8-benzyloxy-substituted derivative, followed by its catalytic hydrogenation . Another method involves treating 8-Br-dA with a mixture of 2-mercaptoethanol and triethylamine .Molecular Structure Analysis

The molecular formula of 8-Benzyloxy-2’-deoxyadenosine is C17H19N5O4, and its molecular weight is 357.36 .Chemical Reactions Analysis

8-Benzyloxy-2’-deoxyadenosine is involved in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine . It is also used in the study of DNA damage and repair .Wissenschaftliche Forschungsanwendungen

Fluorescent Nucleoside Analog Development

8-Benzyloxy-2'-deoxyadenosine has been explored in the context of developing new fluorescent nucleoside analogs. For example, 8-vinyl-deoxyadenosine (8vdA) is a new fluorescent analog of deoxyadenosine, sharing similar absorption and emission wavelengths with 2′-deoxyribosyl-2-aminopurine (2AP). 8vdA exhibits a higher molar absorption coefficient than 2AP, allowing for more sensitive detection. Additionally, the fluorescence of 8vdA is sensitive to temperature and solvent but not to pH, which makes it a potential tool for biological applications (Ben Gaied et al., 2005).

DNA Damage and Repair Studies

8-Benzyloxy-2'-deoxyadenosine derivatives, such as 5′,8-Cyclo-2′-deoxyadenosine (cdA), have been used to study DNA damage and repair mechanisms. cdA is formed by hydroxyl radical attack on the 5′H of the nucleoside sugar moiety, leading to lesions that are linked to Nucleotide Excision Repair (NER) mechanism deficiency and mutagenesis. This makes cdA an important compound for understanding the biological impact of DNA damage and repair processes (Terzidis & Chatgilialoglu, 2015).

Nucleoside Modifications and Synthesis

The compound has also been involved in the synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides. These syntheses are crucial for creating specific DNA sequences for various research applications, such as genetic studies and the development of nucleic acid-based therapeutics (Watkins et al., 1982).

Development of Diagnostic Tools

Moreover, 8-Benzyloxy-2'-deoxyadenosine derivatives have been used in developing molecularly imprinted composite membranes for the selective detection of 2-deoxyadenosine in urine samples. These membranes have potential applications in the diagnosis of various diseases, including cancer, by detecting specific biomarkers in bodily fluids (Scorrano et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGWLUSIWDAMW-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyloxy-2'-deoxyadenosine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)